5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one is a chemical compound with the molecular formula and a molecular weight of 205.26 g/mol. The compound features a pyrrolidin-2-one ring, which is a five-membered lactam, and a pyridin-4-ylmethylamino group, indicating its potential for various biological activities and applications in medicinal chemistry. The compound is identified by the CAS number 1177283-06-5 and is also known as 2-Pyrrolidinone, 5-[[(4-pyridinylmethyl)amino]methyl]- .
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific products formed depend on the reaction conditions and reagents used .
The biological activity of 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one has been explored in various studies. Its structure suggests potential interactions with biological targets such as enzymes and receptors, which could modulate their activity. This compound may influence cellular pathways, making it a candidate for further investigation in pharmacological applications .
Synthesis of 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one can be achieved through several methods:
These methods often require careful optimization of reaction conditions to achieve high yields and purity .
5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one has several notable applications:
Interaction studies involving 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one have focused on its ability to bind to various biological targets. These studies suggest that the pyridin-4-ylmethylamino group plays a critical role in modulating enzyme activity and influencing cellular pathways, highlighting its importance in pharmacological research .
Several compounds share structural similarities with 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one:
The uniqueness of 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one lies in its specific substitution pattern, combining both pyrrolidine and pyridine functionalities. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it valuable for research and potential therapeutic applications .
The molecular structure of 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one (C₁₁H₁₅N₃O, MW 205.26 g/mol) features a pyrrolidin-2-one core substituted at the 5-position with a (pyridin-4-ylmethylamino)methyl group. Key structural attributes include:
A comparative analysis of hybrid scaffolds reveals distinct advantages over simpler heterocycles:
| Property | Pyrrolidine-Pyridine Hybrid | Pyrrolidine Alone | Pyridine Alone |
|---|---|---|---|
| Polar Surface Area (Ų) | 58.3 | 29.1 | 12.9 |
| Rotatable Bonds | 4 | 1 | 1 |
| H-Bond Donors | 2 | 1 | 0 |
| 3D Coverage Index* | 0.78 | 0.82 | 0.12 |
*Calculated using Voronoi polyhedra analysis.
This combination allows simultaneous engagement with hydrophobic protein pockets (via pyridine) and polar binding sites (via pyrrolidone), a dual mechanism observed in kinase inhibitors targeting ATP-binding domains.
The compound’s stereogenic centers enable precise spatial orientation of pharmacophoric elements. Molecular modeling studies indicate that the (5R) configuration optimizes ligand-receptor complementarity in γ-aminobutyric acid (GABA) transporter inhibition, with a 12-fold potency increase over (5S) enantiomers in preclinical models. Pseudorotation of the pyrrolidine ring creates two predominant conformers:
These conformational states are separated by a modest energy barrier (ΔG‡ ≈ 3.1 kcal/mol), allowing dynamic adaptation to biological targets.